molecular formula C28H26Cl2N2Pd2.2C5H5.2Fe B1145942 DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium CAS No. 156279-08-2

DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium

Cat. No.: B1145942
CAS No.: 156279-08-2
M. Wt: 916.152
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium typically involves the reaction of ferrocene derivatives with palladium chloride in the presence of suitable ligands . The reaction conditions often include:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting .

Chemical Reactions Analysis

Types of Reactions: DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ferrocene component typically yields ferrocenium salts, while reduction of the palladium center can lead to the formation of palladium(0) complexes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium involves several molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium is unique due to its combination of ferrocene and palladium components, which confer both catalytic and bioactive properties. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and industry .

Biological Activity

DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium, a palladium complex with ferrocene moieties, has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • CAS Number : 156279-08-2
  • Molecular Formula : C18H24Cl2N2Pd2
  • Molecular Weight : 916.152 g/mol
  • Purity : Typically >95%

The structure incorporates ferrocene units, which are known for their unique electronic properties and biological significance.

The biological activity of palladium complexes often involves the generation of reactive oxygen species (ROS) and the modulation of cellular pathways. The presence of ferrocene enhances the compound's ability to interact with biological macromolecules, potentially leading to:

  • Induction of apoptosis in cancer cells
  • Antimicrobial activity through disruption of cellular processes

Anticancer Activity

Palladium complexes have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)0.64Induction of apoptosis via FAS pathway
A549 (Lung)0.5ROS generation and cell cycle arrest
HeLa (Cervical)0.089Modulation of apoptotic signaling pathways

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy.

Case Studies and Research Findings

  • Ferrocene Derivatives in Cancer Treatment
    • A study demonstrated that ferrocene-containing compounds showed enhanced cytotoxicity compared to their non-ferrocene counterparts, attributed to improved cellular uptake and interaction with DNA .
  • Antimalarial Efficacy
    • Research indicated that certain ferrocene derivatives effectively inhibited the efflux mechanisms in resistant malaria strains, enhancing their efficacy compared to traditional antimalarial agents like chloroquine .
  • Mechanistic Insights
    • Investigations into the mechanism revealed that the compound could induce oxidative stress in cancer cells, leading to cell death through apoptosis and necrosis pathways .

Properties

InChI

InChI=1S/2C14H13N.2C5H5.2ClH.2Fe.2Pd/c2*1-11-7-9-14(10-8-11)15-12(2)13-5-3-4-6-13;2*1-2-4-5-3-1;;;;;;/h2*3-5,7-10H,1-2H3;2*1-5H;2*1H;;;;/q2*-1;;;;;;;;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNPPDYVVCVABQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C(C)[C]2[CH][CH][CH][C-]2.CC1=CC=C(C=C1)N=C(C)[C]2[CH][CH][CH][C-]2.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[ClH+][Pd][ClH+].[Fe].[Fe].[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H38Cl2Fe2N2Pd2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

918.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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